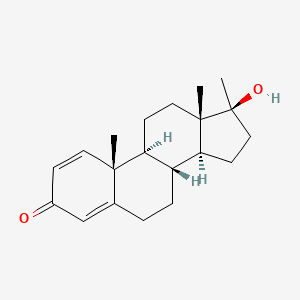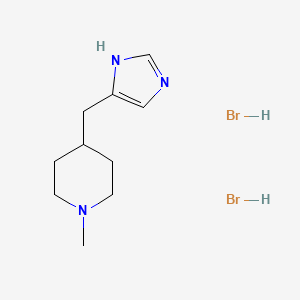
Methyl-d9-choline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-D9-choline is an isotopically labeled choline tracer, often used in scientific research to study choline metabolism and its related pathways. This compound is particularly useful in tracing metabolic processes due to its deuterium labeling, which allows for precise tracking in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-D9-choline can be synthesized through the isotopic labeling of choline. The process involves the incorporation of deuterium atoms into the choline molecule. One common method is to use deuterated reagents in the synthesis process. For example, deuterated methyl iodide can be reacted with choline to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl-D9-choline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the role of choline in biological systems .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated betaine, while reduction can yield deuterated trimethylamine .
Scientific Research Applications
Methyl-D9-choline has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study choline metabolism and related pathways.
Biology: Helps in understanding the role of choline in cellular processes and its impact on health.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
Methyl-D9-choline exerts its effects by entering the choline metabolic pathways. It is incorporated into phosphatidylcholine and other choline-containing compounds. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- D9-choline chloride
- D9-phosphorylcholine
- D9-alpha-glycerophosphocholine
- D9-1-palmitoyl-2-oleoyl-glycero-3-phosphoryl-choline (D9-POPC)
Uniqueness
Methyl-D9-choline is unique due to its specific deuterium labeling, which allows for detailed metabolic studies. Compared to other similar compounds, it provides more precise tracking and analysis of choline metabolism .
Properties
CAS No. |
50673-41-1 |
|---|---|
Molecular Formula |
C5H14NO+ |
Molecular Weight |
113.23 g/mol |
IUPAC Name |
2-hydroxyethyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1D3,2D3,3D3 |
InChI Key |
OEYIOHPDSNJKLS-GQALSZNTSA-N |
SMILES |
C[N+](C)(C)CCO |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCO |
Appearance |
Solid powder |
| 50673-41-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methyl-d9-choline; J2.078.736H; Methyl d9 choline; Methyld9choline; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















